![molecular formula C16H18ClN3O3 B5663980 N-(5-chloro-2-ethyl-3-methyl-1-benzofuran-7-yl)-3-oxopiperazine-1-carboxamide](/img/structure/B5663980.png)
N-(5-chloro-2-ethyl-3-methyl-1-benzofuran-7-yl)-3-oxopiperazine-1-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives involves complex organic reactions that can include cyclocondensation, Friedländer condensation, and various substitution reactions. For instance, a series of benzofuran derivatives have been synthesized through a cyclocondensation reaction of various carbohydrazones with thioglycolic acid, highlighting the versatility and complexity of synthetic pathways for benzofuran compounds (Idrees, Kola, & Siddiqui, 2019). Such synthetic routes offer insights into the methodologies that could be adapted for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives plays a crucial role in determining their chemical reactivity and potential applications. Spectral studies, including IR, NMR, and Mass spectra, are essential tools for corroborating the structures of synthesized compounds, providing a detailed understanding of their molecular framework (Idrees, Kola, & Siddiqui, 2019). Such analyses are critical for confirming the successful synthesis of "N-(5-chloro-2-ethyl-3-methyl-1-benzofuran-7-yl)-3-oxopiperazine-1-carboxamide".
Chemical Reactions and Properties
Benzofuran derivatives exhibit a range of chemical reactions, influenced by their molecular structure. The reactivity of these compounds can be explored through various chemical transformations, such as N-acylation, Michael addition, and peptide coupling, which demonstrate their chemical versatility (Setterholm, McDonald, Boatright, & Iuvone, 2015). These reactions not only highlight the synthetic potential of benzofuran compounds but also their adaptability for different chemical modifications.
Physical Properties Analysis
The physical properties of benzofuran derivatives, including solubility, melting point, and crystalline structure, are determined by their molecular composition. These properties are crucial for understanding the compound's behavior in different environments and for its potential applications in various industries. While specific data on "N-(5-chloro-2-ethyl-3-methyl-1-benzofuran-7-yl)-3-oxopiperazine-1-carboxamide" is not provided, studies on related compounds can offer valuable insights into its expected physical characteristics.
Chemical Properties Analysis
The chemical properties of benzofuran derivatives, such as their reactivity towards nucleophiles and electrophiles, stability under various conditions, and potential for forming new bonds, are key factors in their application. The synthesis and characterization of similar compounds provide a basis for understanding the chemical behavior and reactivity of "N-(5-chloro-2-ethyl-3-methyl-1-benzofuran-7-yl)-3-oxopiperazine-1-carboxamide" (Idrees, Kola, & Siddiqui, 2019).
properties
IUPAC Name |
N-(5-chloro-2-ethyl-3-methyl-1-benzofuran-7-yl)-3-oxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-3-13-9(2)11-6-10(17)7-12(15(11)23-13)19-16(22)20-5-4-18-14(21)8-20/h6-7H,3-5,8H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNKYJFMCHPEKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(O1)C(=CC(=C2)Cl)NC(=O)N3CCNC(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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